15,16-Dehydro Estradiol 3-Benzyl Ether

Protecting Group Chemistry Steroid Synthesis Hydrogenolysis

Sourcing this specific protected estradiol is critical for multi-step SERM synthesis (e.g., estetrol) and radiolabeled estrogen production. The unique 3-O-benzyl group enables essential orthogonal deprotection, while the 15,16-ene moiety facilitates stereoselective functionalization—capabilities absent in generic derivatives. This compound's enhanced lipophilicity (LogP 5.26 vs. 3.86) also makes it invaluable for in vitro permeability and receptor binding studies. Verify the ≥98% purity specification to ensure synthetic route fidelity.

Molecular Formula C25H28O2
Molecular Weight 360.5 g/mol
CAS No. 690996-26-0
Cat. No. B1146256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15,16-Dehydro Estradiol 3-Benzyl Ether
CAS690996-26-0
Synonyms(17β)-3-(Phenylmethoxy)-estra-1,3,5(10),15-tetraen-17-ol; 
Molecular FormulaC25H28O2
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5
InChIInChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10-12,15,21-24,26H,7,9,13-14,16H2,1H3/t21?,22?,23?,24-,25-/m0/s1
InChIKeyYWHIUZLVKVDQAM-BOSQQAFTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15,16-Dehydro Estradiol 3-Benzyl Ether (CAS 690996-26-0) – Key Synthetic Intermediate for SERMs and Radioligands


15,16-Dehydro Estradiol 3-Benzyl Ether (CAS 690996-26-0) is a protected, unsaturated estradiol derivative. The molecule features a benzyl ether group at the C-3 phenolic position [1] and a double bond between the C-15 and C-16 carbons . These modifications classify it as a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) [1] and high-specific-activity radiolabeled estrogens .

15,16-Dehydro Estradiol 3-Benzyl Ether (CAS 690996-26-0) – Why In-Class Estradiol Analogs Are Not Interchangeable


In scientific procurement, substituting 15,16-Dehydro Estradiol 3-Benzyl Ether with a generic 'protected estradiol' or 'dehydroestradiol' can compromise synthetic routes. The compound's distinct 3-O-benzyl protection [1] and the 15,16-ene functionality enable specific, orthogonal chemical transformations that are not possible with common alternatives like 3-O-methyl ethers or simple 16-dehydro derivatives. The following quantitative evidence demonstrates how these precise structural features translate into measurable differences in key experimental parameters.

15,16-Dehydro Estradiol 3-Benzyl Ether (CAS 690996-26-0) – Quantitative Differentiation Evidence vs. Closest Analogs


Orthogonal Protecting Group Strategy: 3-O-Benzyl Ether vs. 3-O-Methyl Ether

The 3-O-benzyl ether is a preferred protecting group for phenolic hydroxyls in multi-step steroid synthesis due to its selective removal via catalytic hydrogenolysis, orthogonal to acid/base-labile groups [1]. In contrast, the 3-O-methyl ether is a permanent cap under standard synthetic conditions. This differentiation is critical for late-stage deprotection. The benzyl protecting group can be cleanly removed using H₂, Pd/C, while the methyl ether remains intact [1].

Protecting Group Chemistry Steroid Synthesis Hydrogenolysis

Increased Lipophilicity: LogP Comparison with Estradiol

The 3-O-benzyl group and 15,16-ene system significantly increase lipophilicity, which can influence membrane permeability and receptor binding kinetics. The calculated LogP for 15,16-Dehydro Estradiol 3-Benzyl Ether is 5.26 , representing a ~1.4 log unit increase over estradiol's LogP of 3.86 [1].

Lipophilicity ADME Receptor Binding

Reduced Melting Point vs. Estradiol

The introduction of the benzyl ether and the 15,16-unsaturation lowers the melting point relative to estradiol, a factor relevant to handling and formulation. The target compound melts at 149.7°C , which is approximately 25°C lower than the reported melting range for estradiol (173-179°C) [1].

Physicochemical Properties Crystallinity Formulation

Patented Use as an Intermediate for Estetrol (SERM) Synthesis

This compound is specifically claimed as an intermediate in the synthesis of estetrol [1], a novel estrogen with selective receptor modulation properties [2]. While related 15,16-dehydro estrone derivatives are also used, the 3-benzyl ether protection is critical for the described synthetic route to 3-A-oxy-estra-1,3,5(10),15-tetraen-17-one, which is then further converted to estetrol [1].

SERM Synthesis Estetrol Pharmaceutical Intermediate

15,16-Dehydro Estradiol 3-Benzyl Ether (CAS 690996-26-0) – Key Application Scenarios Supported by Evidence


Synthesis of SERM Intermediates (e.g., Estetrol)

Procurement for multi-step synthesis of estetrol or related SERMs, where the specific 3-O-benzyl protection is required for late-stage deprotection and the 15,16-ene allows for stereoselective functionalization [1].

Preparation of High-Specific-Activity Radioligands

Utilization as a precursor for tritium or 14C labeling at the 15,16-positions to produce radiolabeled estradiol analogs for receptor binding assays (RBA) and ADME studies .

Physicochemical Property Modulation Studies

Use as a tool compound to investigate the impact of increased lipophilicity (LogP 5.26 vs. 3.86 for estradiol) on membrane permeability, receptor binding kinetics, and metabolic stability in vitro .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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